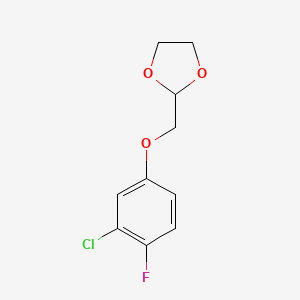
2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane is an organic compound with the molecular formula C10H10ClFO2 It is characterized by the presence of a dioxolane ring attached to a chlorofluorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3-chloro-4-fluorophenol with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes ring-opening to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenoxy group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while hydrolysis can produce diols .
科学研究应用
2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-(3-Chloro-4-fluorophenoxy)acetic acid
- 2-(3-Chloro-4-fluorophenoxy)-4-methylphenylamine
- 3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Uniqueness
2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the dioxolane ring’s stability and reactivity are advantageous .
属性
分子式 |
C10H10ClFO3 |
|---|---|
分子量 |
232.63 g/mol |
IUPAC 名称 |
2-[(3-chloro-4-fluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10ClFO3/c11-8-5-7(1-2-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI 键 |
WXHITZVONPKIPU-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)COC2=CC(=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





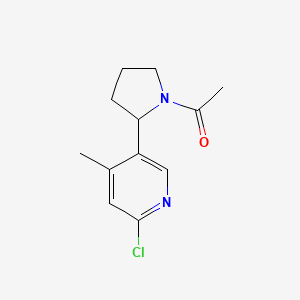


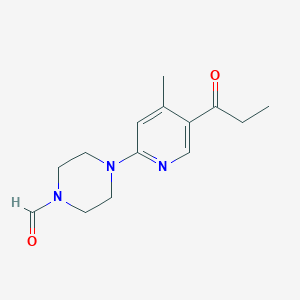




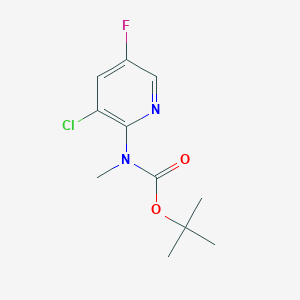
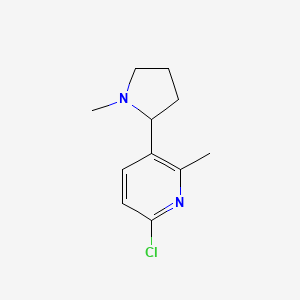
![2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11798645.png)
